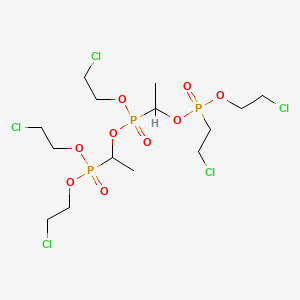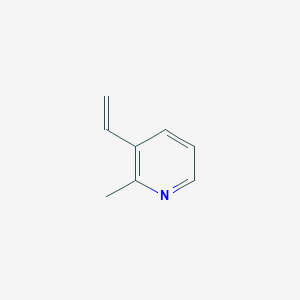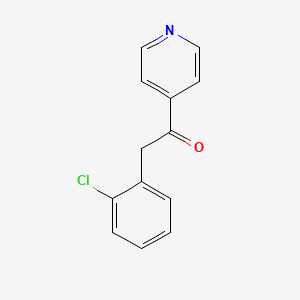
1,2-Dichlorodibenzo-p-dioxin
Vue d'ensemble
Description
1,2-Dichlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .
Synthesis Analysis
Polychlorinated dibenzo-p-dioxins (PCDDs), as a class of persistent and highly toxic organic pollutants, have been posing a great threat to human health and the environment . A stable zirconium-based metal-organic framework (MOF) has been reported for the recognition and sensing of two representative PCDDs . Commercial textile products containing 2,4,4’-trichloro-2’-hydroxydiphenyl ether (Irgasan DP300) as an antimicrobial agent gave dichlorodibenzo-p-dioxin(s) (di-CDD) upon combustion .
Molecular Structure Analysis
The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic diether . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .
Chemical Reactions Analysis
Dioxins undergo photochemical degradation by direct photolytic processes and are converted into potentially toxic dioxins . Metabolites formed from CDF/Ds were analyzed by gas chromatography-mass spectrometry (GC-MS) after derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and verified by coinjection of authentic samples .
Physical And Chemical Properties Analysis
The molecular weight of 1,2-Dichlorodibenzo-p-dioxin is 253.08 g/mol . It has a XLogP3 value of 5.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .
Applications De Recherche Scientifique
Environmental Remediation
1,2-diCDD is a persistent environmental pollutant. Researchers have explored its potential for bioremediation. Bacterial strains, such as Bacillus sp. SS2 and Serratia sp. SSA1, have demonstrated metabolic competence in degrading 1,2-diCDD and related compounds. These strains co-occur with dioxin disappearance and release chloride ions during degradation .
Dioxin Degradation Pathways
Understanding the metabolic pathways involved in 1,2-diCDD degradation is crucial. Researchers have identified specific catabolic genes (dxnA1 and dbfA1) responsible for breaking down this compound. The expression levels of these genes vary depending on the chlorinated analogs present, providing insights into dioxin degradation mechanisms .
Mécanisme D'action
These chemicals exert their effects through interaction with a specific intracellular protein, the Ah receptor . While binding to the receptor is necessary, it is not sufficient to bring about a chain of events leading to various responses including enzyme induction, immunotoxicity, reproductive and endocrine effects, developmental toxicity, chloracne, tumor promotion, etc .
Safety and Hazards
Orientations Futures
A stable zirconium-based metal-organic framework (MOF) has been reported for the recognition and sensing of two representative PCDDs . This MOF exhibits high sensing ability with the detection limits as low as 27 and 57 part per billion toward BCDD and TCDD, respectively, and is very selective as well without the interference of similar compounds . This represents a promising direction for the future detection and analysis of PCDDs .
Propriétés
IUPAC Name |
1,2-dichlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGDMWHUCCHXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202950 | |
| Record name | 1,2-Dichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichlorodibenzo-p-dioxin | |
CAS RN |
54536-18-4 | |
| Record name | 1,2-Dichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEQ8K3CG9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)

![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)

![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)
![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)




